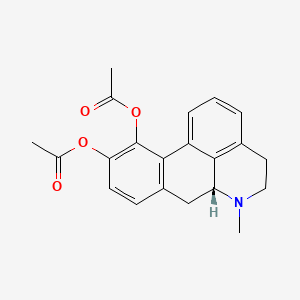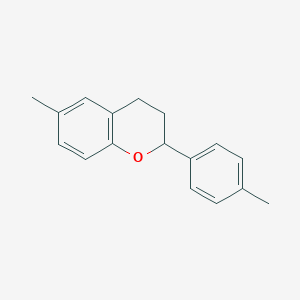
(2-Methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid is a chemical compound known for its unique structure and properties It belongs to the class of dioxolane derivatives, which are characterized by a dioxolane ring fused with other functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable aldehyde with a diol, followed by oxidation to introduce the carboxylic acid functionality. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of advanced catalytic systems and automated reactors ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (2-Methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(2-Methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial materials.
Mecanismo De Acción
The mechanism of action of (2-Methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its dioxolane ring structure allows it to interact with proteins and other biomolecules, influencing their function and activity.
Comparación Con Compuestos Similares
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
Comparison: While these compounds share structural similarities, (2-Methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid is unique due to its specific dioxolane ring and acetic acid functionality. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications.
Propiedades
Número CAS |
5702-93-2 |
|---|---|
Fórmula molecular |
C6H8O5 |
Peso molecular |
160.12 g/mol |
Nombre IUPAC |
2-(2-methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid |
InChI |
InChI=1S/C6H8O5/c1-3-10-4(2-5(7)8)6(9)11-3/h3-4H,2H2,1H3,(H,7,8) |
Clave InChI |
MJVJIBWOQUOWOP-UHFFFAOYSA-N |
SMILES canónico |
CC1OC(C(=O)O1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclohexyl 2-[5-[(2-cyclohexyloxy-2-oxoethyl)amino]pentylamino]acetate](/img/structure/B14730381.png)

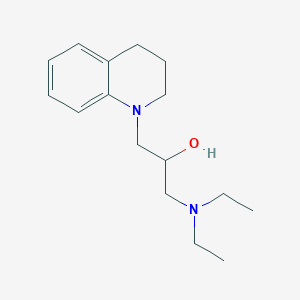
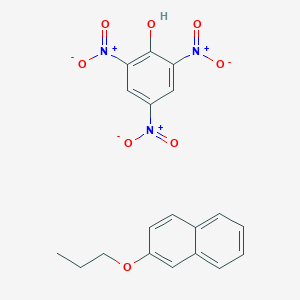
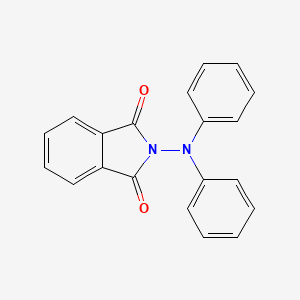
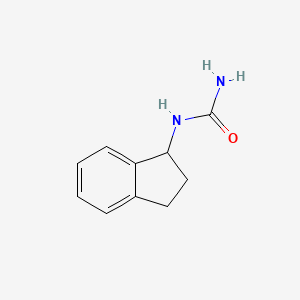
![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14730400.png)
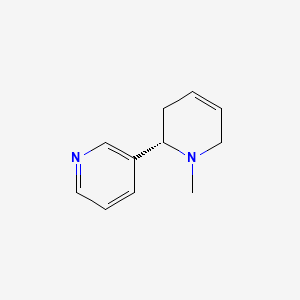
![2-[(4-Chlorophenyl)methyl-[[4-(diethylamino)phenyl]methyl]amino]ethanol](/img/structure/B14730423.png)

